2-(2-Bromoethyl)furan

概要

説明

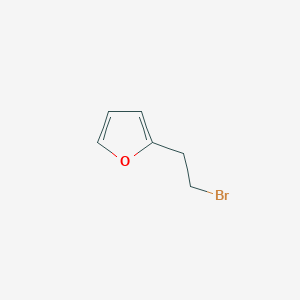

2-(2-Bromoethyl)furan is an organic compound with the molecular formula C6H7BrO. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of a bromoethyl group at the second position of the furan ring imparts unique chemical properties to this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)furan typically involves the bromination of 2-ethylfuran. This can be achieved through the reaction of 2-ethylfuran with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Nucleophilic Substitution Reactions

The bromoethyl group undergoes SN2 reactions with various nucleophiles, yielding substituted furan derivatives.

Mechanism : The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the β-carbon of the bromoethyl group, leading to bromide elimination. Steric hindrance from the furan ring often results in moderate yields .

Cyclization Reactions

2-(2-Bromoethyl)furan participates in intramolecular cyclizations with diketones or enolates to form fused bicyclic structures.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexane-1,3-dione | Et₃N, benzene, reflux | 3-(5-Bromofuran-2-yl)tetrahydrobenzofuranone | 25-31% | |

| Dimedone | Toluene, 110°C, 24 h | Spiro-furan-indoline derivatives | 16-32% |

Key Insight : Cyclization is facilitated by the bromine atom’s leaving-group ability, enabling ring closure through nucleophilic attack by oxygen or nitrogen atoms .

Oxidation and Reduction

The compound’s furan ring and ethyl chain undergo redox transformations:

Oxidation

-

Furan Ring : Oxidation with KMnO₄/H₂SO₄ converts the furan to a γ-lactone .

-

Ethyl Group : Catalytic hydrogenation (H₂/Pd-C) reduces the bromoethyl group to ethyl, yielding 2-ethylfuran .

Reduction

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings :

| Reaction Type | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized furans | 65-80% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, DMF, 120°C | Alkenylfurans | 55-75% |

Note : These reactions require careful optimization to avoid side reactions from the furan’s electron-rich nature .

Diels-Alder Reactions

The furan ring acts as a diene in [4+2] cycloadditions :

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 100°C, 12 h | Oxanorbornene derivatives | 60-75% | |

| DMAD* | EtOH, PES-NHSO₃H catalyst | Spiro-furan-indoline | 85-97% |

*DMAD = Diethyl acetylenedicarboxylate

Mechanism : The reaction proceeds via a concerted pathway, with the furan’s π-electrons attacking the electron-deficient dienophile .

Lithiation and Functionalization

Directed lithiation at the ethyl group enables C–C bond formation :

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CO₂ | n-BuLi, THF, −78°C | 2-(2-Carboxyethyl)furan | 70-85% | |

| Alkyl halides | n-BuLi, R-X, −78°C → RT | Alkylated derivatives | 60-80% |

Limitation : Competing elimination reactions may occur if steric bulk is present .

科学的研究の応用

2-(2-Bromoethyl)furan has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of biological pathways and enzyme interactions due to its reactive bromoethyl group.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(2-Bromoethyl)furan involves its reactivity towards nucleophiles. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can target specific molecular pathways and enzymes, making the compound useful in biochemical studies .

類似化合物との比較

2-Bromoethylbenzene: Similar structure but with a benzene ring instead of a furan ring.

2-(2-Chloroethyl)furan: Similar structure with a chloroethyl group instead of a bromoethyl group.

2-(2-Bromoethyl)thiophene: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness: 2-(2-Bromoethyl)furan is unique due to the presence of the furan ring, which imparts distinct aromatic and electronic properties. The bromoethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis .

生物活性

2-(2-Bromoethyl)furan is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of furan derivatives. A common method includes using bromine or brominating agents in the presence of solvents like dichloromethane under controlled conditions to achieve high yields. The following table summarizes various synthetic routes and yields reported in the literature:

| Method | Reagents | Yield |

|---|---|---|

| Direct bromination | Br₂ in DCM | 70-80% |

| Vilsmeier-Haack reaction | Furan + (COCl)₂ | Quantitative |

| Metal-free one-flask synthesis | α,β-alkenyl compounds | 42% |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated that it can inhibit cell proliferation, particularly in leukemia and solid tumor models. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : In vitro tests showed that this compound had an IC50 value of approximately 15 μM against HL60 promyelocytic leukemia cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Findings : The minimum inhibitory concentration (MIC) values ranged from 20 to 40 μg/mL, suggesting moderate antibacterial activity .

The biological activity of this compound is believed to be linked to its ability to form reactive intermediates capable of interacting with cellular macromolecules. This interaction can lead to DNA damage, which is a critical pathway in its anticancer and antimicrobial effects.

- Research Insight : The oxidation of furan moieties can generate highly reactive species that form covalent bonds with DNA, leading to cross-linking and subsequent cellular apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the furan ring can significantly affect its potency and selectivity.

特性

IUPAC Name |

2-(2-bromoethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXHSSXMCLDXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450814 | |

| Record name | Furan, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123217-93-6 | |

| Record name | Furan, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。